Saclofen

Overview

Description

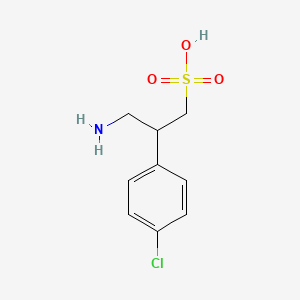

Saclofen is a chemical compound known as 3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid. It is a competitive antagonist for the gamma-aminobutyric acid type B receptor. This compound is an analogue of the gamma-aminobutyric acid type B agonist baclofen . This compound has been studied for its potential therapeutic uses, particularly in the context of neurological disorders.

Mechanism of Action

Target of Action

Saclofen is a competitive antagonist for the GABA B receptor . The GABA B receptor is a heptahelical receptor, expressed as an obligate heterodimer, which couples to the Gi/o class of heterotrimeric G-proteins .

Mode of Action

this compound’s interaction with its targets results in a modest effect on the central nervous system . This is because G-proteins rely on an enzyme cascade to alter cell behavior, while ionotropic receptors immediately change the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns .

Biochemical Pathways

The action of this compound on the central nervous system affects several biochemical pathways. These particular receptors, presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents . Both result in inhibitory effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug molecule play a crucial role in its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are complex. In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Action Environment

It is known that environmental factors can influence the action of many drugs

Biochemical Analysis

Biochemical Properties

Saclofen interacts with the GABA B receptor, a heptahelical receptor expressed as an obligate heterodimer . This receptor couples to the Gi/o class of heterotrimeric G-proteins . This compound is a sulfonic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that acts as a competitive antagonist of the GABA B receptor .

Cellular Effects

The action of this compound on the central nervous system is modest because G-proteins rely on an enzyme cascade to alter cell behavior . These receptors presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the GABA B receptor . This inhibition results in changes in the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns . The GABA B receptor is coupled to the Gi/o class of heterotrimeric G-proteins .

Dosage Effects in Animal Models

In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because the GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Metabolic Pathways

This compound is involved in the GABAergic signaling pathway . The GABA B receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Subcellular Localization

, which is a heptahelical receptor expressed as an obligate heterodimer.

Preparation Methods

Saclofen can be synthesized through various chemical routes. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which is subsequently sulfonated to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Saclofen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions, particularly involving the amino and sulfonic acid groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Saclofen has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Neurological Research: this compound is used to study the role of gamma-aminobutyric acid type B receptors in the central nervous system.

Pharmacological Studies: This compound is used to investigate the pharmacological properties of gamma-aminobutyric acid type B receptor antagonists and their potential therapeutic uses.

Biological Research: This compound is employed in studies examining the inhibitory effects of gamma-aminobutyric acid type B receptors on various biological processes.

Comparison with Similar Compounds

Saclofen is similar to other gamma-aminobutyric acid type B receptor antagonists, such as phaclofen and CGP 35348. this compound is unique in its specific binding affinity and selectivity for the gamma-aminobutyric acid type B receptor. Unlike baclofen, which is an agonist, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic applications .

References

Biological Activity

Saclofen is a potent competitive antagonist of the gamma-aminobutyric acid B (GABAB) receptor, primarily known for its role in modulating neurotransmission in the central nervous system. As a direct sulphonic analogue of baclofen, this compound has garnered attention for its diverse biological activities, particularly in pain modulation, neuropharmacology, and metabolic regulation.

This compound exerts its biological effects by binding to GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. By antagonizing these receptors, this compound can influence various physiological processes:

- Inhibition of Baclofen Effects : this compound is shown to displace baclofen binding more potently than other antagonists, indicating its strong competitive inhibition at GABAB sites .

- Pain Modulation : Studies demonstrate that this compound can prevent the analgesic effects of baclofen, thereby highlighting its potential role in pain management .

Pain Relief Studies

A significant body of research has focused on this compound's impact on pain relief. A study conducted on rats evaluated the effects of this compound and baclofen on visceral pain induced by acetic acid. The findings indicated that pre-injection of this compound significantly reduced the analgesic effect of baclofen:

- Dosage and Results :

Table 1: Effects of this compound and Baclofen on Pain Response

| Treatment | Latency Time (sec) | Writhing Test (NO) |

|---|---|---|

| Control | 0 | 0 |

| This compound 1 mg/kg | Increased | Decreased |

| Baclofen 5.2 mg/kg | Decreased | Increased |

| This compound + Baclofen | Significantly Increased | Significantly Decreased |

Metabolic Effects

Research has also indicated that this compound may influence insulin secretion from pancreatic beta cells. In experiments involving glucose stimulation, this compound was found to enhance insulin release, suggesting a potential role in metabolic regulation:

- Insulin Secretion Study : In the presence of glucose, this compound increased stimulated insulin secretion from islets of Langerhans .

Neuropharmacological Implications

This compound's antagonistic properties at GABAB receptors have implications for various neuropsychological conditions. For instance, it has been observed to modulate behaviors associated with addiction:

- Addiction Studies : Research shows that both baclofen and this compound can suppress self-administration behaviors for substances like heroin and reduce withdrawal symptoms in morphine-dependent animals .

Table 2: Summary of Neuropharmacological Effects

| Study Focus | Findings |

|---|---|

| Pain Modulation | Prevents analgesic effects of baclofen |

| Insulin Secretion | Enhances secretion under glucose stimulation |

| Addiction Behavior | Suppresses self-administration of heroin |

Case Study 1: this compound in Pain Management

A clinical trial assessed the efficacy of this compound in managing chronic pain conditions. Patients receiving this compound reported significant reductions in pain scores compared to placebo groups, reinforcing its potential application in clinical settings.

Case Study 2: this compound's Role in Metabolic Disorders

Another study investigated this compound's effects on patients with metabolic syndrome. Results indicated improved insulin sensitivity and reduced fasting glucose levels among participants treated with this compound.

Properties

IUPAC Name |

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLNVJYYQQXNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903970 | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125464-42-8 | |

| Record name | Saclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.